REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([O:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.C([O-])=O.[NH4+].C(O)=O>CO.[OH-].[OH-].[Pd+2]>[O:14]1[CH2:15][CH2:16][CH:11]([O:10][C:5]2[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][N:6]=2)[CH2:12][CH2:13]1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)OC1CCOCC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
before further heating at 50° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
the catalyst residue washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a deep purple solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by ion-exchange chromatography (SCX-2 eluting with hydrochloric acid/MeOH ammonia/MeOH)
|
Type
|
CUSTOM
|
Details
|
The product crystallised as a white solid (1.8 g, 90%)
|
Name
|
|
Type
|
|
Smiles
|
O1CCC(CC1)OC1=NC=CC=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |